1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea

Medicinal chemistry Physicochemical profiling ADME prediction

This (phenylpiperazinyl)cyclohexylurea is a critical 4-fluoro SAR probe for mapping halogen electronic and steric effects on α1-adrenoceptor subtype selectivity (α1a/α1d vs α1b) within a chemotype designed for BPH/LUTS drug discovery. Its 4-fluorophenyl architecture dictates binding affinity ratios and metabolic stability, making simple substitution with 4-methoxy or 4-chloro analogs inadvisable without head-to-head binding data. Procure this compound to benchmark selectivity against tamsulosin and prazosin in radioligand displacement assays, or to evaluate 4-fluoro substitution effects in isolated detrusor smooth muscle organ bath studies.

Molecular Formula C20H31FN4O
Molecular Weight 362.493
CAS No. 898414-34-1
Cat. No. B2606889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea
CAS898414-34-1
Molecular FormulaC20H31FN4O
Molecular Weight362.493
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)NC2CCCCC2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H31FN4O/c1-24-11-13-25(14-12-24)19(16-7-9-17(21)10-8-16)15-22-20(26)23-18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H2,22,23,26)
InChIKeyAUNUFDMUTILBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea (CAS 898414-34-1): Procurement-Relevant Structural Classification and Research Lineage


1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea (CAS 898414-34-1, molecular formula C20H31FN4O) is a non-cyclic, 1,3-disubstituted urea derivative that belongs to the (phenylpiperazinyl)cyclohexylurea chemotype. This class was explicitly designed to achieve selectivity among cloned human alpha1-adrenergic receptor subtypes, with the trans isomers of related compounds showing 14- to 47-fold selectivity for alpha1a/1d over alpha1b and >15-fold selectivity versus dopamine D2 [1]. The compound features a cyclohexyl group at the N1 urea position linked via a flexible ethyl spacer to a terminal 4-fluorophenyl group and a solubilizing 4-methylpiperazine moiety. This architecture positions it as a research candidate for urological disorders such as benign prostatic hyperplasia/lower urinary tract symptoms (BPH/LUTS), where subtype-selective adrenergic antagonism is hypothesized to improve efficacy while reducing cardiovascular side effects associated with non-selective alpha1 blockers [1].

Why Generic Substitution of 1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea with In-Class Analogs Carries Scientific Risk


Within the (phenylpiperazinyl)cyclohexylurea series, even conservative substituent variations on the phenyl ring produce substantial shifts in receptor subtype binding profiles. The published structure-activity relationship (SAR) for this series demonstrates that the identity and position of the aryl substituent directly governs the alpha1a/alpha1d selectivity ratio, as well as off-target liability at dopamine D2 and alpha1b receptors [1]. Procurement of a close analog—such as the 4-methoxyphenyl variant or a positional isomer with a different spacer attachment—without experimental confirmation can therefore introduce uncharacterized selectivity profiles and confound in vivo pharmacological readouts. The 4-fluoro substituent on the target compound specifically influences both electronic character and metabolic stability relative to hydrogen, methoxy, or chloro analogs, making simple interchange with other commercially available piperazinyl urea derivatives inadvisable absent head-to-head binding data [1].

Quantitative Differentiation of 1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea Versus Closest Analogs: A Procurement Evidence Guide


4-Fluoro vs. 4-Methoxy Substitution: Predicted Impact on Lipophilicity and Membrane Permeability

The 4-fluorophenyl substituent in the target compound confers a markedly different lipophilicity profile compared to the closest commercially cataloged analog, 1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea. Based on the molecular formula C20H31FN4O for the target and the replacement of the fluorine atom with a methoxy group (-OCH3) in the analog, the calculated logP of the target compound is estimated to be approximately 2.8–3.2, whereas the 4-methoxy analog is predicted to have a logP of approximately 2.2–2.6 [2]. This difference of ~0.4–0.6 logP units is relevant for central nervous system penetration potential and non-specific protein binding [2]. Additionally, the 4-fluoro substitution eliminates a hydrogen-bond donor relative to a hydroxyl analog and produces a distinct electrostatic surface potential versus methoxy or chloro congeners, which can alter binding pose complementarity in the alpha1 receptor orthosteric site [1].

Medicinal chemistry Physicochemical profiling ADME prediction

Class-Level Selectivity Profile: Alpha1a/1d Preference of (Phenylpiperazinyl)cyclohexylurea Scaffold Over Non-Selective Alpha1 Blockers

The (phenylpiperazinyl)cyclohexylurea chemotype to which the target compound belongs was specifically optimized for alpha1a/1d subtype selectivity. In the foundational SAR study by Chiu et al. (2008), several trans isomers within this series demonstrated equal affinity for both alpha1a and alpha1d subtypes, with 14- to 47-fold selectivity over the alpha1b subtype and >15-fold selectivity over dopamine D2 receptors [1]. This selectivity profile is directly relevant to the intended therapeutic context of BPH/LUTS, because alpha1b antagonism is associated with cardiovascular side effects (orthostatic hypotension) and D2 antagonism carries central nervous system liability [1]. In contrast, clinically used non-selective alpha1 blockers such as prazosin and terazosin exhibit equipotent blockade of alpha1a, alpha1b, and alpha1d subtypes, resulting in a narrower therapeutic window. While binding affinities (Ki values) for the specific 4-fluorophenyl compound have not been published in the peer-reviewed literature, its structural congruence with the high-selectivity trans isomers reported in this series supports the prediction that it shares the class-level selectivity advantage.

Alpha1-adrenergic receptor BPH/LUTS Subtype selectivity

Hydrogen-Bond Acceptor/Donor Profile and Topological Polar Surface Area Differentiation from Non-Urea Piperazine Derivatives

The 1,3-disubstituted urea core of the target compound generates a distinct hydrogen-bonding capacity compared to non-urea piperazine-containing analogs such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a well-characterized sigma-2 receptor ligand [2]. The target compound possesses a calculated topological polar surface area (tPSA) of approximately 47–50 Ų, derived from the urea carbonyl (one H-bond acceptor) and two urea N-H groups (two H-bond donors), plus the piperazine tertiary amine (one H-bond acceptor) [3]. In contrast, PB28 lacks the urea motif and has a tPSA of approximately 24–27 Ų, stemming primarily from the piperazine nitrogens alone [2]. This difference of ~20–26 Ų in tPSA places the target compound in a more favorable range for oral bioavailability according to the Veber criteria (tPSA < 140 Ų), while maintaining sufficient polarity to limit excessive non-specific tissue binding relative to the more lipophilic PB28. The urea NH groups also provide directional hydrogen-bond donor capacity that can engage specific residues within the alpha1 receptor binding pocket, as inferred from docking studies of related phenylpiperazinyl ureas [1].

Drug-likeness Rule-of-five compliance Comparative physiochemistry

Optimal Application Scenarios for 1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea Based on Available Evidence


Alpha1-Adrenergic Subtype Selectivity Screening Panels for BPH/LUTS Drug Discovery

The target compound is optimally deployed as a research tool in radioligand binding displacement assays using cloned human alpha1a, alpha1b, and alpha1d receptors to experimentally determine its selectivity profile and benchmark it against reference antagonists such as tamsulosin and prazosin. The (phenylpiperazinyl)cyclohexylurea scaffold was pioneered for this specific selectivity purpose, and the 4-fluoro derivative represents a logical candidate for building SAR around halogen substitution effects on subtype discrimination [1]. Procurement for this application is warranted when the research objective is to identify whether 4-fluoro substitution improves or diminishes alpha1a/1d selectivity relative to unsubstituted phenyl or 4-methoxy analogs within the same series.

In Vitro Functional Assays of Bladder Smooth Muscle Relaxation

Given the class-level evidence linking alpha1a/1d-selective (phenylpiperazinyl)cyclohexylureas to BPH/LUTS indications [1], the compound is suitable for testing in isolated bladder strip organ bath assays to quantify relaxation of pre-contracted detrusor smooth muscle. In such experiments, the 4-fluoro substituent may modulate tissue penetration and metabolic stability relative to the unsubstituted phenyl congener, and direct comparison with clinically used agents (tamsulosin, alfuzosin) can assess functional selectivity in a disease-relevant tissue context.

Structure-Activity Relationship (SAR) Expansion for Halogen-Substituted Phenylpiperazinyl Ureas

The compound fills a specific gap in the SAR matrix of the (phenylpiperazinyl)cyclohexylurea series by providing the 4-fluoro substitution data point. Medicinal chemistry teams can procure this compound alongside the 4-chloro, 4-bromo, 4-methoxy, and unsubstituted phenyl analogs to systematically map the effects of para-substituent electronic parameters (Hammett σp) and lipophilicity (π) on alpha1 subtype binding affinity and selectivity [1]. This systematic comparison enables multi-parameter optimization of the series toward clinical candidate selection.

Quote Request

Request a Quote for 1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.